3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable nitrile precursor under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile can be compared with other similar compounds such as:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but different reactivity and applications.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Another nitrile derivative with a different substitution pattern, leading to variations in its chemical and biological properties.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A more complex compound with multiple pyrazole units, used in coordination chemistry and catalysis.
These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZRUMUZPIDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258553 | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-92-1 | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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